3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride
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Overview
Description
3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride is a chemical compound known for its unique structure and properties. It consists of a thiazolium ring substituted with a decyloxy group and a methyl group, making it a versatile compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methylthiazole with decyloxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: The decyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various alkoxy-substituted thiazolium compounds.
Scientific Research Applications
3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets. The thiazolium ring can interact with various enzymes and receptors, modulating their activity. The decyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A precursor in the synthesis of 3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride.
Thiazolidine derivatives: Formed through the reduction of the thiazolium ring.
Sulfoxides and sulfones: Products of the oxidation of the thiazolium ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the decyloxy group enhances its lipophilicity, making it more suitable for applications requiring interaction with lipid membranes. Additionally, the thiazolium ring provides a versatile platform for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
CAS No. |
161187-80-0 |
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Molecular Formula |
C16H28ClNO2S |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
decyl 2-(4-methyl-1,3-thiazol-3-ium-3-yl)acetate;chloride |
InChI |
InChI=1S/C16H28NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-19-16(18)12-17-14-20-13-15(17)2;/h13-14H,3-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PTTCPXMKTUNUMO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+]1=CSC=C1C.[Cl-] |
Origin of Product |
United States |
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